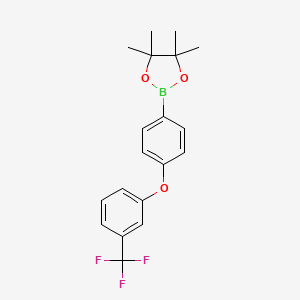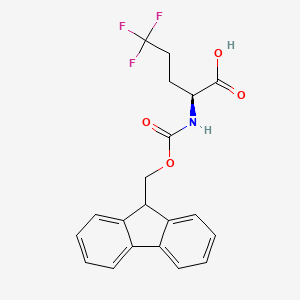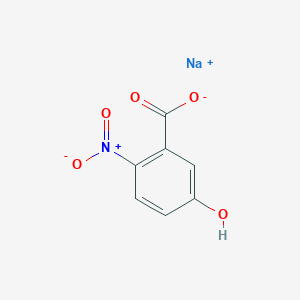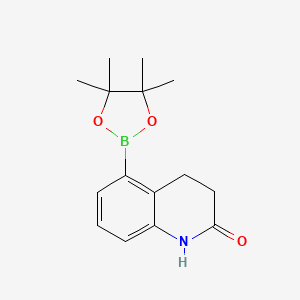
4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-[3-(trifluoromethyl)phenoxy]phenyl derivatives. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or THF (tetrahydrofuran).
Major Products:
Aryl Boronates: Formed through Suzuki-Miyaura coupling.
Hydroboration Products: Resulting from the addition of boron to alkenes or alkynes.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Involved in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration . The molecular targets and pathways depend on the specific reaction and the compounds involved.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
Vinylboronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which can enhance the reactivity and stability of the compound. This makes it particularly valuable in reactions requiring high precision and stability.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-8-10-15(11-9-14)24-16-7-5-6-13(12-16)19(21,22)23/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRODNWUIOAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B8062982.png)
![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8062986.png)

![4-Acetamidobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8062994.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8063001.png)
![3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8063016.png)



![2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8063046.png)


![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B8063068.png)

